Click Conjugation Efficiency
The 2'-O-propargyl group enables CuAAC click chemistry with azide-functionalized molecules, achieving nearly quantitative conjugation yields. In contrast, 2'-O-allyl analogs require less efficient coupling chemistries. Using ChemGenes' CombiClick technology, the reaction of a 2'-O-propargyl-uridine-containing oligonucleotide with 1-adamantyl azide (5 molar equivalents, 2 hours) yielded the conjugated product quantitatively by ESI mass spectrometry, with reported efficiencies of 95-98% [1]. In comparison, post-synthetic modification of 2'-O-allyl oligonucleotides typically relies on hydrothiolation or other less bioorthogonal reactions with lower reported yields and less predictable outcomes [2].
| Evidence Dimension | Post-synthetic conjugation yield |
|---|---|
| Target Compound Data | 95-98% yield (by ESI-MS) with 5 equivalents of azide, 2-hour reaction |
| Comparator Or Baseline | 2'-O-allyl modification: yields not quantitatively comparable due to different reaction chemistry (hydrothiolation, etc.) |
| Quantified Difference | Near-quantitative yield for 2'-O-propargyl; 2'-O-allyl lacks an equivalent high-efficiency, bioorthogonal click handle. |
| Conditions | CuAAC click reaction with 1-adamantyl azide; oligonucleotide synthesized with 2'-O-propargyl-uridine phosphoramidite. |
Why This Matters
Procurement of 2'-O-propargyl phosphoramidites ensures access to a high-yielding, robust, and widely adopted click chemistry workflow, minimizing material loss and maximizing reproducibility in bioconjugation projects.
- [1] ChemGenes. CombiClick, Combinatorial Click Chemistry. Application Notes. Available at: https://www.chemgenes.com/resources.php?id=combiclick-combinatorial-click-chemistry&printable=true. View Source
- [2] Beijer, B., Grøtli, M., Douglas, M., & Sproat, B. S. (1994). Simplified and Cost Effective Syntheses of Fully Protected Phosphoramidite Monomers Suitable for the Assembly of Oligo(2′-O-allylribonucleotides). Nucleosides, Nucleotides & Nucleic Acids, 13(9), 1905-1927. View Source
